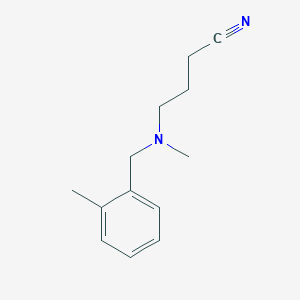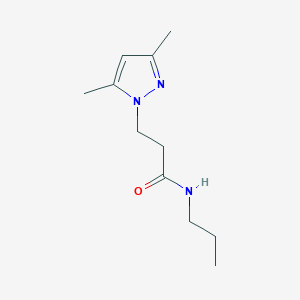
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with propyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the corresponding amines.
科学研究应用
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:
作用机制
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound can form coordination complexes with metal ions, influencing their catalytic activity in various biochemical processes .
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A precursor to various pyrazole derivatives with similar structural features.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Used in the pharmaceutical industry for its potential therapeutic properties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings, used as ligands in coordination chemistry.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its ability to form stable coordination complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
3-(3,5-dimethylpyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H19N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h8H,4-7H2,1-3H3,(H,12,15) |
InChI 键 |
LJWVQPCPHZIPOK-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CCN1C(=CC(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


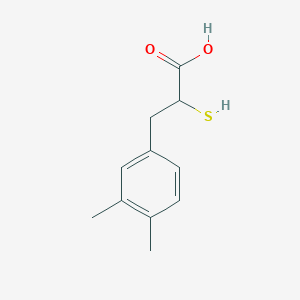

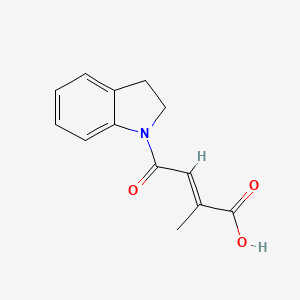
![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)


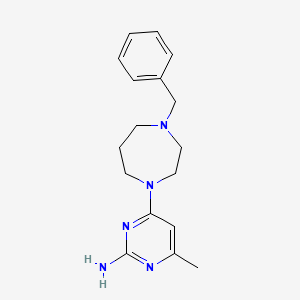
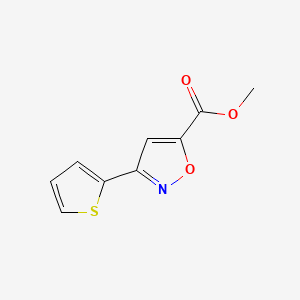


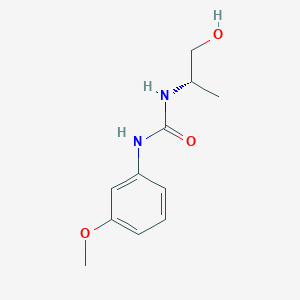
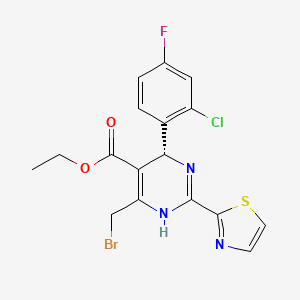
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
